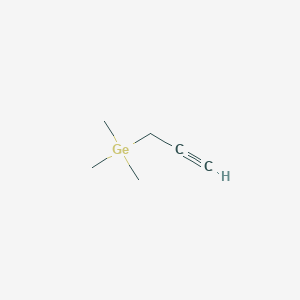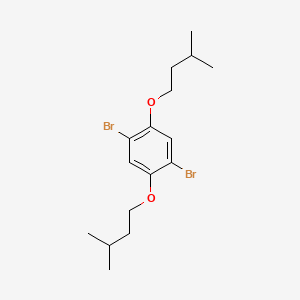
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and two 3-methylbutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene to introduce bromine atoms at the 1 and 4 positions. This is followed by the reaction with 3-methylbutanol to attach the 3-methylbutoxy groups. The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a brominating agent like N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The 3-methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of 3-methylbutoxy groups.
Reduction: Formation of 1,4-dimethyl-2,5-bis(3-methylbutoxy)benzene.
Scientific Research Applications
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene involves its interaction with molecular targets through its bromine atoms and 3-methylbutoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 3-methylbutoxy groups.
2,4-Dibromo-1,3,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.
Uniqueness: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is unique due to the presence of both bromine atoms and 3-methylbutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
128424-48-6 |
|---|---|
Molecular Formula |
C16H24Br2O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(3-methylbutoxy)benzene |
InChI |
InChI=1S/C16H24Br2O2/c1-11(2)5-7-19-15-9-14(18)16(10-13(15)17)20-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
NJXRCCALWJCZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1Br)OCCC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
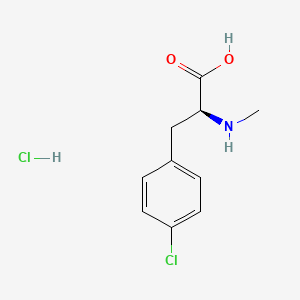
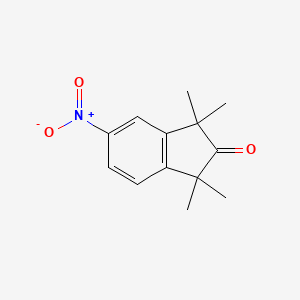
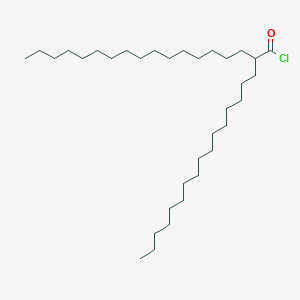
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
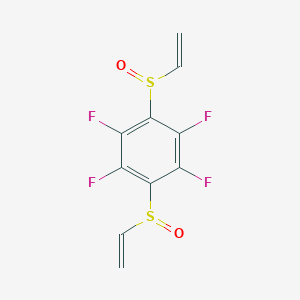

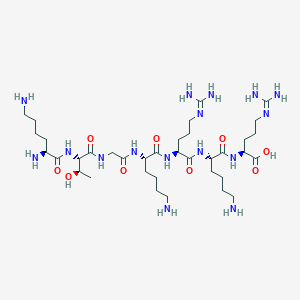
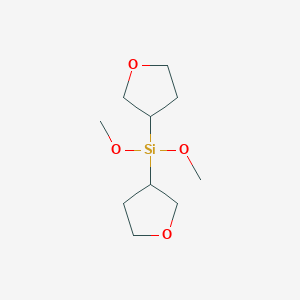
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
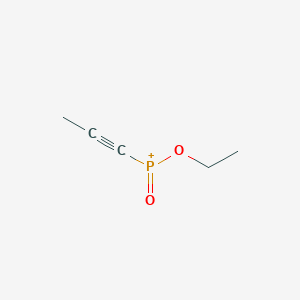
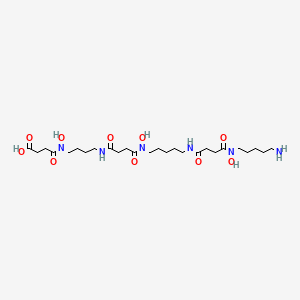
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
